N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-(2-methyl-5-phenylpyrazol-3-yl)oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21(16-11-7-4-8-12-16)18(23)14-24-19-13-17(20-22(19)2)15-9-5-3-6-10-15/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPSCNWOSPBPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)OCC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide typically involves the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-ol with N-methyl-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Benzyl/Benzofuran Cores : The pyrazole ring in the target compound may enhance metabolic stability compared to the benzyl group in Tofenacin, as aromatic heterocycles often resist oxidative degradation .
- Amide vs.
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- Solubility : The acetamide group may improve water solubility compared to Tofenacin’s hydrochloride salt, which is ionized at physiological pH .
- Synthetic Accessibility : Pyrazole synthesis typically involves cyclocondensation of hydrazines with diketones, whereas Tiaramide’s benzofuran core requires more complex multi-step routes .
Crystallographic and Analytical Methods
Structural characterization of such compounds often employs:
Biological Activity
N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide is a complex organic compound that features a pyrazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{18}H_{20}N_{2}O_{2}
- Molecular Weight : Approximately 296.36 g/mol
The presence of the pyrazole ring contributes to its lipophilicity and potential interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Properties : The structural features of the pyrazole ring are associated with antimicrobial activity, making it a candidate for further investigation in this area.
- Anticancer Potential : The compound's ability to interact with various cellular pathways suggests it may have anticancer properties, although this requires more extensive research.
The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors. This interaction modulates their activity, leading to various biological outcomes. For instance, it may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Anti-inflammatory Activity
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Study 2: Antimicrobial Efficacy
A series of antimicrobial tests revealed that the compound exhibited moderate activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, suggesting that modifications to the structure could enhance its efficacy.
Study 3: Anticancer Properties
Preliminary screening against various cancer cell lines showed that the compound could induce apoptosis in certain types of cancer cells. Further mechanistic studies are needed to elucidate the pathways involved.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazole Derivative A | Contains a pyrazole moiety; lacks additional functional groups | Antimicrobial |
| Pyrazole Derivative B | Similar structure; different substituents | Anti-inflammatory |
| Pyrazole Derivative C | Contains thiazole ring; varied substituents | Anticancer |
This table illustrates how variations in structure can influence biological activity, emphasizing the uniqueness of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide and its analogs?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes under copper(I)-catalyzed "click chemistry" conditions. For example, substituted acetamides are synthesized by reacting alkyne intermediates (e.g., (prop-2-yn-1-yloxy)naphthalene) with azidoacetamides in tert-butanol/water (3:1) with Cu(OAc)₂ as a catalyst . Purification typically involves recrystallization from ethanol or chromatography. Key characterization tools include IR (to confirm C=O, NH stretches), NMR (to assign methyl, phenyl, and pyrazole protons), and HRMS for molecular ion validation .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Multi-step verification is critical.
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR : ¹H NMR assigns aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.3–3.1 ppm), and acetamide NH (δ ~10.8 ppm). ¹³C NMR resolves carbonyl carbons (δ ~165 ppm) and quaternary aromatic carbons .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities.
- 2D NMR (COSY, HSQC, HMBC) : Maps proton-proton coupling and long-range C-H correlations to confirm connectivity .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. For example, SHELX programs resolve anisotropic displacement parameters and validate bond lengths/angles against expected values (e.g., C=O bond ~1.21 Å) .
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values to identify discrepancies caused by solvent effects or tautomerism .
Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole-acetamide derivatives?
- Methodological Answer :
- Catalyst Screening : Replace Cu(OAc)₂ with CuI or TBTA for improved regioselectivity in click reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps, while tert-butanol/water mixtures improve cycloaddition efficiency .
- Temperature Control : Low temps (~0°C) minimize side reactions during acetylations; reflux (~150°C) accelerates heterocycle formation .
- Workflow Example :
| Step | Reaction | Conditions | Yield Improvement |
|---|---|---|---|
| 1 | Azide formation | NaN₃, DMF, 60°C | +15% with TBTA |
| 2 | Cycloaddition | Cu(OAc)₂, tert-BuOH/H₂O | +20% at 50°C |
Q. How do researchers analyze bioactivity mechanisms for pyrazole-acetamide derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). For example, pyrazole-oxygen and acetamide carbonyl groups form hydrogen bonds with active-site residues .
- SAR Studies : Modify substituents (e.g., fluorophenyl vs. bromophenyl) to assess potency changes. IC₅₀ values from enzyme assays (e.g., kinase inhibition) guide prioritization .
- Metabolic Stability : Incubate derivatives with liver microsomes and analyze via LC-MS to identify vulnerable sites (e.g., methyl groups prone to demethylation) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data?
- Methodological Answer :
- Case Study : A reported structure showed inconsistent NMR methyl shifts (δ 2.8 ppm) vs. X-ray bond lengths (C-N = 1.45 Å).
- Root Cause : Dynamic disorder in the crystal or solvent-induced conformational changes.
- Resolution : Collect variable-temperature NMR data to assess rotational barriers. Re-refine crystallographic data with SHELXL using TWIN/BASF commands to model disorder .
Key Tools and Workflows
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
